5-(2-Methyl-4-nitrophenyl)furan-2-carboxylicacid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol
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Overview
Description
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] typically involves multi-step organic reactions. One common method includes the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst such as Pd(PPh3)2Cl2 and a base like K2CO3 in a solvent mixture of dimethoxyethane, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the nitro or chloro positions.
Scientific Research Applications
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] involves its interaction with molecular targets in biological systems. For instance, it has been shown to inhibit the enzyme salicylate synthase MbtI in Mycobacterium tuberculosis, which is crucial for the biosynthesis of siderophores that facilitate iron acquisition . This inhibition disrupts iron homeostasis, thereby impairing the bacteria’s ability to establish and maintain infection.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Shares a similar furan-carboxylic acid structure but lacks the benzotriazole moiety.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom instead of a methyl group, which can alter its chemical properties and biological activity.
Uniqueness
The uniqueness of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol] lies in its dual functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to interfere with iron homeostasis in bacteria makes it a promising candidate for developing new antimicrobial agents.
Properties
Molecular Formula |
C25H19N5O4 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[5-(benzotriazol-2-yl)-2-methylphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-15-7-8-17(29-27-20-5-3-4-6-21(20)28-29)14-22(15)26-25(31)24-12-11-23(34-24)19-10-9-18(30(32)33)13-16(19)2/h3-14H,1-2H3,(H,26,31) |
InChI Key |
CAIHNOBYYSMXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC=CC3=N2)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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